molecular formula C18H24N4O2 B2755502 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone CAS No. 1396852-84-8

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

Cat. No. B2755502
CAS RN: 1396852-84-8
M. Wt: 328.416
InChI Key: SHHNNPQGRSVJRV-UHFFFAOYSA-N
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Description

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. It has been shown to have potential therapeutic applications in the treatment of various types of cancer and autoimmune disorders.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques

    The development of novel synthetic routes for imidazole and piperazine derivatives has been a focus of research. For instance, compounds with structural features similar to the specified chemical have been synthesized through various methods, including microwave-assisted synthesis, which offers an efficient, green, and rapid approach for preparing imidazo[1,2-b]pyridazine moieties, indicating the versatility and adaptability of synthetic strategies in medicinal chemistry (Rajesh H. Vekariya et al., 2017).

  • Structural Analysis

    The detailed structural characterization of synthesized compounds, including the analysis of their crystal structure, provides insights into their conformational behaviors and potential intermolecular interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid was analyzed to understand its conformation and dihedral angles, which are crucial for predicting the compound's reactivity and binding properties (Md. Serajul Haque Faizi et al., 2016).

Biological Activities

  • Antimicrobial and Antifungal Properties

    Research has shown that derivatives of piperazine and imidazole exhibit significant antimicrobial and antifungal activities. For example, a study on azole-containing piperazine derivatives demonstrated their potent and broad-spectrum antimicrobial efficacy, highlighting their potential as leads for developing new antimicrobial agents (Lin-Ling Gan et al., 2010).

  • Anticancer Activity

    The evaluation of novel piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives for their anticancer activity has yielded promising results. Compounds were tested against various cancer cell lines, and several showed significant anticancer potential, underscoring the importance of structural modifications in enhancing biological activity (Sandeep Kumar et al., 2013).

  • Antiviral and Enzyme Inhibition

    The search for effective antiviral agents has led to the synthesis and evaluation of new compounds based on the imidazole and piperazine scaffolds. Some derivatives have been identified as potential non-nucleoside reverse transcriptase inhibitors with promising anti-HIV activity, illustrating the therapeutic potential of these compounds in treating viral infections (N. Al-Masoudi et al., 2007).

properties

IUPAC Name

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-16-4-2-3-5-17(16)24-14-18(23)22-12-10-20(11-13-22)8-9-21-7-6-19-15-21/h2-7,15H,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHNNPQGRSVJRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone

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